4-(4-(Trifluoromethyl)phenyl)butanoic acid
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESNPBHOXIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565335 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-01-7 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Mechanism and Substrate Selection
The Friedel-Crafts alkylation of benzene derivatives with γ-butyrolactone is the most widely reported method for synthesizing 4-(4-(trifluoromethyl)phenyl)butanoic acid. This reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst (e.g., AlCl₃) activates γ-butyrolactone to form an acylium ion intermediate. The electron-deficient 4-(trifluoromethyl)benzene ring enhances electrophilic attack at the para position, yielding the target compound after hydrolysis.
Key advantages of this method include:
Stepwise Protocol from EP1404638B1
The following procedure, adapted from Example 1 of EP1404638B1, outlines the optimized synthesis:
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Catalyst Activation :
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200 g powdered AlCl₃ is added to 400 g benzene.
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The mixture is stirred at 50°C for 10 min to form a Lewis acid complex.
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Lactone Addition :
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86 g γ-butyrolactone is introduced in small portions to maintain a temperature of 50–60°C.
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The reaction is stirred for 90 min, facilitating complete conversion.
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Quenching and Neutralization :
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The mixture is poured into a solution of ice and 5% NaOH, keeping the temperature below 35°C.
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The pH is maintained at 9–9.5 for 2 hr to hydrolyze intermediates.
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Purification :
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Filtration : Solids are removed under vacuum.
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Acid Precipitation : HCl is added to the aqueous phase to precipitate the crude product (93.7–94.3% purity).
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Distillation : Vacuum distillation at 120–125°C (1 mmHg) yields 81.15% pure product.
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Final Crystallization : Lyophilization produces crystals with 99.87% HPLC purity.
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Table 1: Reaction Parameters and Outcomes
Alternative Catalysts and Conditions
While AlCl₃ is preferred, other Lewis acids demonstrate variable efficacy:
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ZnCl₂ : Requires higher temperatures (70–80°C) but reduces side-product formation.
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H₂SO₄ : Achieves 75% yield but complicates purification due to sulfonation byproducts.
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BF₃·Et₂O : Suitable for small-scale reactions but less cost-effective for industrial use.
Historical Methods and Comparative Analysis
Grignard Reagent-Based Synthesis
Early syntheses employed benzyl magnesium chloride (Grignard reagent) reacting with β-keto esters, followed by hydrolysis. However, this method suffers from:
Thianapthene Acetic Acid Derivatives
Thianapthene-2-acetic acid and related precursors were used in the 1940s to synthesize β-phenylbutyric acid analogs. These routes are obsolete due to:
Purification and Stabilization Techniques
Solvent Extraction
Post-quenching, impurities are removed via extraction with:
Acid-Base Recrystallization
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 1 : 4-(4-(Trifluoromethyl)phenyl)butanoic acid
- Synthesis: Typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) or ester hydrolysis. No direct synthesis data in evidence, but related compounds (e.g., 8u in ) show yields of 68–94% depending on substituents.
Compound 2 : 4-((5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8u)
- Structure: Incorporates a 1,3,4-oxadiazole-thio linker between the phenyl ring and butanoic acid.
- Synthesis : Derived from methyl ester precursors with a 68% yield .
Compound 3 : (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
- Structure: Chiral amino group at the β-position of the butanoic acid chain.
- Synthesis : Prepared as an intermediate for FFA2 ligands (e.g., CATPB in ). The hydrochloride salt improves solubility .
- Key Difference: Chirality and amino group may enhance receptor specificity (e.g., FFA2) but could reduce metabolic stability due to increased polarity .
Compound 4 : 4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid
- Structure : Sulfonamido group at the meta position of the phenyl ring.
- Synthesis: Not detailed in evidence, but sulfonamides are typically formed via sulfonylation reactions.
Physicochemical Properties
| Property | Compound 1 | Compound 2 (8u) | Compound 3 | Compound 4 |
|---|---|---|---|---|
| Molecular Weight | ~232.2 | ~360.3 | 247.21 (HCl salt) | ~323.3 |
| logP (Predicted) | ~3.5 | ~2.8 | ~1.5 (polar amino) | ~2.0 (sulfonamido) |
| Solubility | Low | Moderate | High (HCl salt) | Moderate |
| pKa (Carboxylic Acid) | ~4.2 | ~3.9 | ~4.0 | ~3.7 |
- Key Trends: The oxadiazole-thio group (Compound 2) reduces lipophilicity (logP) compared to Compound 1. Amino substitution (Compound 3) drastically lowers logP but improves aqueous solubility. Sulfonamido group (Compound 4) balances polarity and lipophilicity.
Biological Activity
Overview
4-(4-(Trifluoromethyl)phenyl)butanoic acid, also known as CATPB, is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12F3O2
- CAS Number : 136295-01-7
The biological activity of this compound involves its interaction with G protein-coupled receptors (GPCRs), particularly the Free Fatty Acid Receptor 2 (FFA2). Studies have shown that CATPB can modulate the activity of GPCRs, influencing various signaling pathways within cells. This modulation can lead to changes in cellular responses such as inflammation and metabolism .
1. Anti-inflammatory Effects
Research indicates that CATPB exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that treatment with CATPB reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .
2. Metabolic Regulation
CATPB has been investigated for its role in metabolic processes. It appears to enhance insulin sensitivity in adipocytes, suggesting a potential application in managing metabolic disorders such as obesity and type 2 diabetes.
3. Antioxidant Activity
The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against various diseases linked to oxidative damage .
Case Study 1: FFA2 Activation
In a study examining the phosphorylation bar-coding of FFA2, CATPB was administered at a concentration of 10 µM for 30 minutes. The results indicated significant activation of the receptor, leading to downstream signaling events associated with metabolic regulation .
Case Study 2: Inflammatory Response Modulation
In another investigation, CATPB was tested on LPS-stimulated macrophages. The treatment resulted in a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent in therapeutic contexts .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-(4-(trifluoromethyl)phenyl)butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between trifluoromethyl-substituted aromatic precursors and butanoic acid derivatives. A common method utilizes nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl group to a butanoic acid backbone. For example, methyl esters of the target compound are synthesized via esterification, followed by hydrolysis to yield the free acid . Optimization focuses on:
Q. How is the structural integrity of this compound confirmed experimentally?
Key characterization methods include:
- NMR spectroscopy : H and C NMR verify the presence of the trifluoromethyl group (δ ~120–125 ppm for F) and butanoic acid backbone (e.g., carboxyl proton at δ ~12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H] calculated for : 231.0634) .
- HPLC : Quantifies purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
The electron-withdrawing trifluoromethyl group enhances:
- Metabolic stability : Reduces oxidative metabolism in biological systems, prolonging half-life in in vivo studies .
- Lipophilicity : Increases membrane permeability, as shown in logP measurements (~2.5 for the compound vs. ~1.8 for non-fluorinated analogs) .
- Receptor binding : Modulates interactions with hydrophobic pockets in enzymes (e.g., Rho kinase inhibition observed in derivatives with IC values <100 nM) .
Q. What strategies resolve yield discrepancies in synthesizing derivatives with varying substituents?
Yield variations (e.g., 68% vs. 94% for oxadiazole-thioalkanoic acid derivatives) arise from:
- Steric hindrance : Bulky substituents (e.g., 2-trifluoromethylphenyl) reduce nucleophilic attack efficiency. Mitigated by using tert-butyl esters as protecting groups .
- Electronic effects : Electron-deficient aryl groups slow coupling reactions. Optimized via microwave-assisted synthesis (e.g., 20% yield increase at 100°C for 30 minutes) .
- Purification challenges : Column chromatography with gradient elution (hexane/ethyl acetate) improves separation of polar byproducts .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
SAR studies reveal:
- Carboxylic acid moiety : Essential for Rho kinase inhibition; esterification abolishes activity (>10-fold reduction in potency) .
- Sulfonamide derivatives : Substitution at the butanoic acid nitrogen (e.g., 4-((3-(trifluoromethyl)phenyl)sulfonamido)butanoic acid) enhances solubility and target affinity (K ~50 nM in binding assays) .
- Heterocyclic attachments : Oxadiazole rings improve metabolic stability and selectivity (e.g., 8u derivative shows >99% plasma stability after 1 hour) .
Methodological Notes
- Contradiction Analysis : Discrepancies in reported yields (e.g., 68% vs. 94%) often stem from differences in starting material purity or reaction scale. Small-scale syntheses (<1 mmol) typically report higher yields due to better control of stoichiometry .
- Advanced Purification : Preparative HPLC is recommended for isolating enantiomerically pure forms, critical for chiral derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
